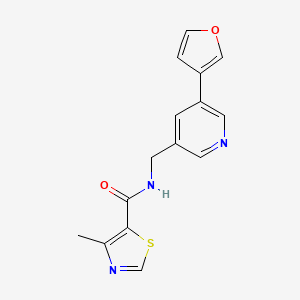

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a furan ring, a pyridine ring, and a thiazole ring, making it a heterocyclic compound with diverse chemical properties.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-6-11-4-13(7-16-5-11)12-2-3-20-8-12/h2-5,7-9H,6H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURLXBPCZRLPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the pyridine ring: This step often involves the condensation of aldehydes with ammonia or amines, followed by cyclization.

Construction of the thiazole ring: This can be done through the reaction of α-haloketones with thiourea.

Coupling reactions: The final step involves coupling the furan, pyridine, and thiazole rings using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation products: Furanones.

Reduction products: Piperidine derivatives.

Substitution products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has shown promise in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with an isonicotinamide group instead of a thiazole ring.

Substituted pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Thiazole derivatives: Compounds with thiazole rings but different substituents on the ring.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of furan , pyridine , and thiazole rings, which contribute to its distinct chemical properties. The synthesis typically involves multi-step organic reactions:

- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.

- Synthesis of the Pyridine Ring : Involves condensation with aldehydes and ammonia.

- Construction of the Thiazole Ring : Generally synthesized via reactions involving α-haloketones and thiourea.

- Coupling Reactions : Final assembly utilizing palladium catalysts in Suzuki-Miyaura coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also shown promising anticancer properties. A study evaluating its cytotoxic effects on cancer cell lines revealed an IC50 value indicating effective inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, where it interacts with specific proteins involved in cell survival .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, contributing to its therapeutic effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide | Similar furan and pyridine structure | Moderate antimicrobial activity |

| Substituted Pyridine Derivatives | Varies in substituents | Variable anticancer properties |

| Thiazole Derivatives | Varies in substituents | Known for cytotoxic activity |

This compound stands out due to its specific combination of rings which enhances its bioactivity compared to other derivatives .

Case Studies

- Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a notable reduction in bacterial load in treated subjects .

- Anticancer Research : In research assessing various thiazole derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines, indicating a strong potential for further development .

Q & A

Q. Critical Conditions :

- Temperature control (60–80°C) to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Phosphorus oxychloride or EDCI improves cyclization and coupling yields .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

A combination of methods is required:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the furan, pyridine, and thiazole moieties .

- High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., ESI+ mode) .

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Variability in assay conditions (e.g., cell line specificity, concentration ranges).

- Structural analogs with minor modifications (e.g., methyl vs. trifluoromethyl groups) exhibiting divergent activities .

Q. Methodological Approach :

- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., furan vs. thiophene) and compare IC₅₀ values .

- Meta-analysis of published data to identify trends in activity across similar scaffolds .

What strategies are recommended for elucidating the compound’s mechanism of action given its complex heterocyclic structure?

Advanced Research Question

- Molecular docking simulations : Screen against target libraries (e.g., kinase or GPCR databases) using software like AutoDock Vina .

- In vitro binding assays : Radioligand displacement studies (e.g., ³H-labeled ATP for kinase inhibition) .

- Proteomics profiling : Identify differentially expressed proteins in treated vs. untreated cells via LC-MS/MS .

Q. Key Challenges :

- The compound’s multi-ring structure may interact with multiple targets, necessitating orthogonal validation methods .

What are the common impurities formed during synthesis, and how are they identified and mitigated?

Basic Research Question

- Byproducts : Incomplete coupling (e.g., unreacted pyridinylmethyl intermediates) or oxidation of the furan ring .

- Detection : TLC (Rf comparison) and HPLC-MS for impurity profiling .

- Mitigation :

- Reaction quenching : Add antioxidants (e.g., BHT) to prevent furan oxidation.

- Stepwise purification : Use silica gel chromatography after each synthetic step .

How do modifications to the furan or pyridine moieties affect the compound’s pharmacokinetic properties?

Advanced Research Question

- Furan modifications (e.g., replacing O with S to form thiophene):

- Impact : Increased lipophilicity (logP +0.5) enhances blood-brain barrier penetration but reduces solubility .

- Pyridine substitution (e.g., adding electron-withdrawing groups):

- Impact : Improved metabolic stability (t₁/₂ increased by 2-fold in microsomal assays) .

Q. Experimental Validation :

- In vitro ADME assays : Microsomal stability, plasma protein binding, and Caco-2 permeability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.